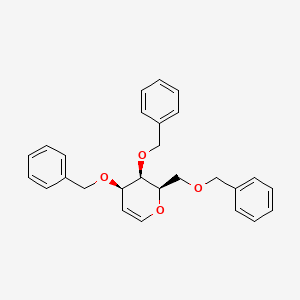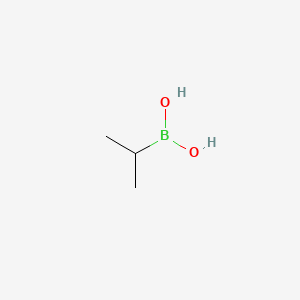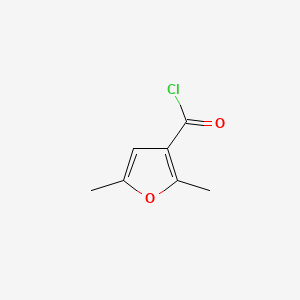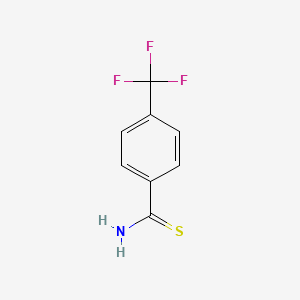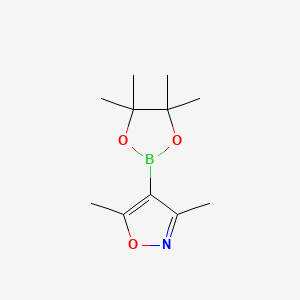
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
概要
説明
3,5-ジメチルイソキサゾール-4-ボロン酸ピナコールエステル: は、分子式がC₁₁H₁₈BNO₃、分子量が223.08 g/molのボロン酸誘導体です 。 この化合物は、有機合成、特に様々な有機分子の合成における炭素-炭素結合形成に重要な鈴木-宮浦クロスカップリング反応において広く用いられています .
2. 製法
合成経路と反応条件:
3,5-ジメチルイソキサゾール-4-ボロン酸ピナコールエステルの合成は、通常、パラジウム触媒の存在下で、3,5-ジメチルイソキサゾールとビス(ピナコラート)ジボロンを反応させることで行われます。反応は、酸化を防ぐため、通常窒素またはアルゴンなどの不活性雰囲気下で行われます。 反応混合物は、数時間かけて80-100°Cの温度範囲に加熱されます .
工業的製法:
工業的には、3,5-ジメチルイソキサゾール-4-ボロン酸ピナコールエステルの製造は、同様の合成経路に従いますが、より大規模に行われます。連続フロー反応器を使用することで、反応の効率と収率を向上させることができます。 反応条件は、最終生成物の高純度と高収率を確保するために最適化されています .
科学的研究の応用
Chemistry:
3,5-Dimethylisoxazole-4-boronic acid pinacol ester is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role in Suzuki-Miyaura cross-coupling reactions makes it a valuable reagent for constructing biaryl structures, which are common in many biologically active compounds .
Biology and Medicine:
In medicinal chemistry, this compound is used to synthesize potential drug candidates. The biaryl structures formed through its reactions are often found in molecules with therapeutic properties, such as anti-cancer and anti-inflammatory agents .
Industry:
In the industrial sector, 3,5-Dimethylisoxazole-4-boronic acid pinacol ester is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a crucial reagent in material science .
作用機序
3,5-ジメチルイソキサゾール-4-ボロン酸ピナコールエステルの作用機序は、主に鈴木-宮浦クロスカップリング反応におけるボロンエステルとしての役割を介しています。パラジウム触媒は、パラジウム-ボロン錯体の形成を促進し、続いてアリールまたはビニルハロゲン化物とのトランスメタル化が行われます。 その後、還元脱離が起こり、目的のビアリールまたはアルケニル生成物が生成されます .
分子標的と経路:
パラジウム触媒: パラジウム触媒は、ボロンエステルとハロゲン化物の活性化に不可欠です。
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds. This compound can also interact with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the production of various metabolites. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, through its boronic acid group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, which may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into larger organic molecules. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. The boronic acid group plays a crucial role in these interactions, enabling the compound to participate in diverse biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are essential for its biological activity, as they determine its availability to interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The activity and function of this compound are closely linked to its subcellular localization, as it needs to be in the right place at the right time to interact with its target biomolecules .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester typically involves the reaction of 3,5-dimethylisoxazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours .
Industrial Production Methods:
In an industrial setting, the production of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield of the final product .
化学反応の分析
反応の種類:
鈴木-宮浦クロスカップリング: これは、3,5-ジメチルイソキサゾール-4-ボロン酸ピナコールエステルを含む最も一般的な反応です。
一般的な試薬と条件:
パラジウム触媒: 酢酸パラジウムまたは塩化パラジウムなど。
塩基: 炭酸カリウムまたは水酸化ナトリウムなど。
主な生成物:
ビアリール化合物: 鈴木-宮浦クロスカップリング反応から形成されます。
アルコールまたはボロン酸: 酸化反応から形成されます.
4. 科学研究への応用
化学:
3,5-ジメチルイソキサゾール-4-ボロン酸ピナコールエステルは、医薬品や農薬を含む複雑な有機分子の合成に広く用いられています。 鈴木-宮浦クロスカップリング反応におけるその役割は、多くの生物活性化合物に共通するビアリール構造を構築するための貴重な試薬となっています .
生物学と医学:
医薬品化学では、この化合物は、潜在的な医薬品候補の合成に使用されます。 その反応によって形成されるビアリール構造は、抗癌剤や抗炎症剤など、治療効果を持つ分子によく見られます .
産業:
産業部門では、3,5-ジメチルイソキサゾール-4-ボロン酸ピナコールエステルは、ポリマーや電子部品を含む先端材料の製造に使用されます。 安定な炭素-炭素結合を形成できるため、材料科学において重要な試薬となっています .
類似化合物との比較
類似化合物:
- 3,5-ジメチルピラゾール-4-ボロン酸ピナコールエステル
- 3,5-ジメチルイソキサゾール-4-ボロン酸
- 3,5-ジメチルイソキサゾール-4-ボロン酸ネオペンチルグリコールエステル
独自性:
3,5-ジメチルイソキサゾール-4-ボロン酸ピナコールエステルは、鈴木-宮浦クロスカップリング反応における高い安定性と反応性によりユニークです。 ピナコールエステル基は立体的な保護を提供し、他のボロン酸やエステルと比較して化合物の安定性を向上させています .
特性
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3/c1-7-9(8(2)14-13-7)12-15-10(3,4)11(5,6)16-12/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLHETBAROWASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374433 | |
| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832114-00-8 | |
| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832114-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYLISOXAZOLE-4-BORONIC ACID PINACOL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



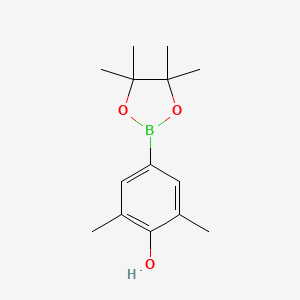





![3-Oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1301994.png)
